

Spectroscopic and Synthetic Profile of 4-Aminopyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminopyridine-2-carbonitrile

Cat. No.: B1290440

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Aminopyridine-2-carbonitrile**, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization and synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Aminopyridine-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.08	d	5.76	H-6
6.94	d	2.34	H-3
6.68	dd	5.76, 2.37	H-5
6.59	s	-	-NH ₂

Solvent: DMSO-d₆, Frequency: 300 MHz[[1](#)]

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
154.2	C4
151.0	C6
140.1	C2
117.5	CN
110.4	C5
107.8	C3

Prediction tool: NMRDB.org (nmrdb.org)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Functional Group Assignment
3450 - 3250	N-H stretch (amine)
2240 - 2210	C≡N stretch (nitrile)
1650 - 1580	C=C stretch (aromatic)
1640 - 1560	N-H bend (amine)
1350 - 1250	C-N stretch (aromatic amine)

Mass Spectrometry (MS)

m/z	Interpretation
120	[M+H] ⁺

Ionization Method: DCI (Desorption Chemical Ionization)[[1](#)]

Experimental Protocols

Synthesis of 4-Aminopyridine-2-carbonitrile

A mixture of 2-Chloro-4-aminopyridine (0.642 g, 5 mmol), zinc cyanide (0.323 g, 2.75 mmol), and tetrakis(triphenylphosphine)palladium (0.288 g, 0.025 mmol) was prepared in 5 mL of N,N-dimethylformamide (DMF). The reaction mixture was heated to 145°C for 20 hours. Following the completion of the reaction, it was cooled to room temperature. The mixture was then partitioned between ethyl acetate and water. The aqueous layer was further extracted with ethyl acetate. The combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: 9:1 hexane/ethyl acetate) to yield **4-aminopyridine-2-carbonitrile** (0.29 g, 20% yield).[1]

Spectroscopic Analysis

- ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent.[1]
- Mass Spectrometry: The mass spectrum was obtained using Desorption Chemical Ionization (DCI).[1]

Visualizations

The following diagrams illustrate the structure of **4-Aminopyridine-2-carbonitrile** and a typical workflow for its spectroscopic analysis.

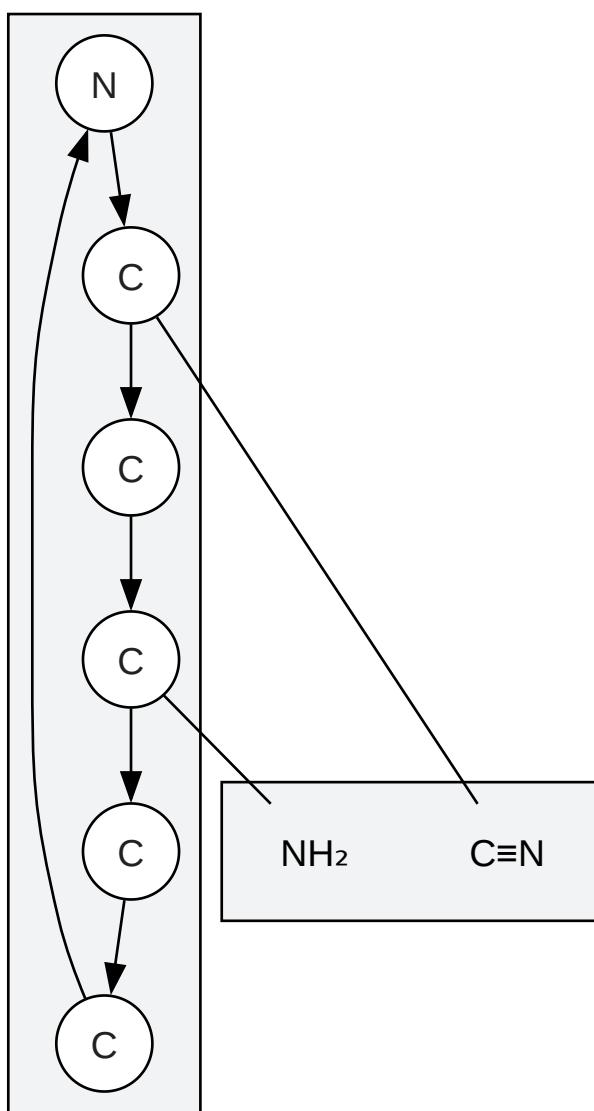


Figure 1: Molecular Structure of 4-Aminopyridine-2-carbonitrile

[Click to download full resolution via product page](#)

Figure 1: Molecular Structure of **4-Aminopyridine-2-carbonitrile**

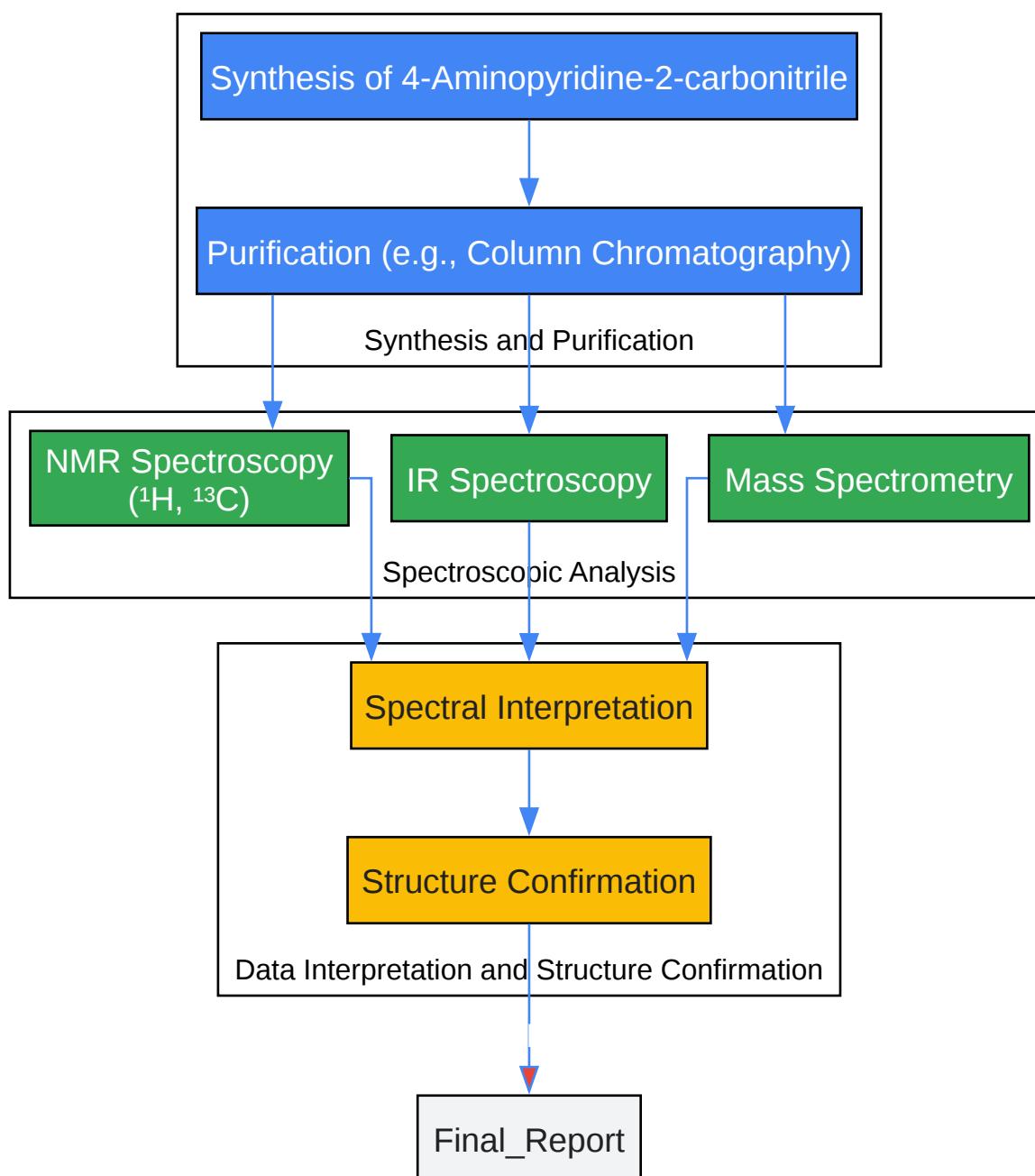


Figure 2: Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Figure 2: Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-aminopicolinonitrile | 98139-15-2 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Aminopyridine-2-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290440#spectroscopic-data-nmr-ir-mass-spec-of-4-aminopyridine-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com